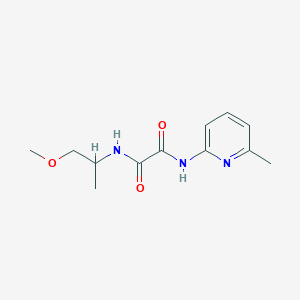
N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and is a derivative of oxalamide.
Mécanisme D'action
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide is not well understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It may also work by binding to metal ions and causing a change in fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells. Additionally, it has been shown to be a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide in lab experiments include its potential applications in various fields of scientific research. It has been shown to have antifungal and antibacterial properties, inhibit the growth of cancer cells, and be a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its limited understanding of its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the research of N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide. One direction is to further study its mechanism of action to better understand how it works. Another direction is to study its potential toxicity to determine if it is safe for use in humans. Additionally, it can be studied for its potential use as a fluorescent probe for the detection of metal ions in living cells. It can also be studied for its potential use in the treatment of cancer and other diseases. Finally, it can be studied for its potential use in the development of new antibiotics and antifungal drugs.
Méthodes De Synthèse
The synthesis of N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide involves several steps. The first step is the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form 6-methylpyridine-2-carbonyl chloride. The second step involves the reaction of 6-methylpyridine-2-carbonyl chloride with N-(1-methoxypropan-2-yl)oxalamide to form this compound.
Applications De Recherche Scientifique
N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide has potential applications in various fields of scientific research. It has been studied for its antifungal and antibacterial properties. It has also been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(6-methylpyridin-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-5-4-6-10(13-8)15-12(17)11(16)14-9(2)7-18-3/h4-6,9H,7H2,1-3H3,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXFKMXISPBKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2461194.png)
![Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester](/img/structure/B2461195.png)
![N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2461196.png)
![3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2461197.png)
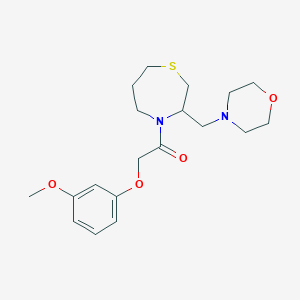
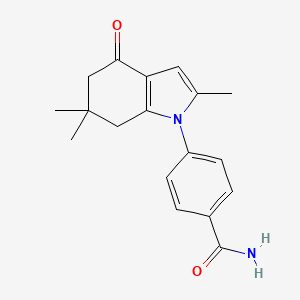
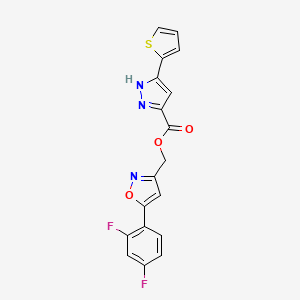
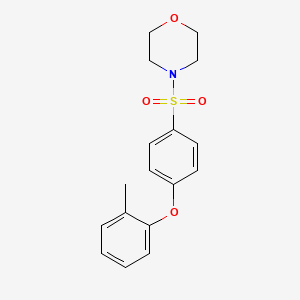
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2461207.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2461208.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2461209.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2461211.png)
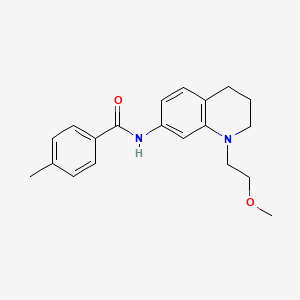
![1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2461215.png)